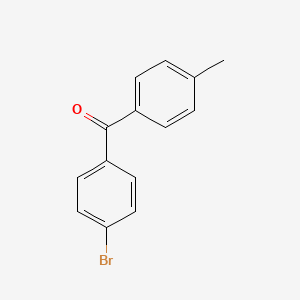

4-Bromo-4'-methylbenzophenone

概要

説明

4-Bromo-4’-methylbenzophenone is an organic compound with the molecular formula C14H11BrO It is a derivative of benzophenone, where one of the phenyl rings is substituted with a bromine atom and a methyl group

準備方法

Synthetic Routes and Reaction Conditions: 4-Bromo-4’-methylbenzophenone can be synthesized through a Friedel-Crafts acylation reaction. This involves the reaction of 4-bromobenzoyl chloride with toluene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods: In an industrial setting, the synthesis of 4-Bromo-4’-methylbenzophenone can be scaled up using similar Friedel-Crafts acylation methods. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is often purified through recrystallization or vacuum distillation .

化学反応の分析

Types of Reactions: 4-Bromo-4’-methylbenzophenone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as cyanide ions in the presence of a suitable catalyst.

Reduction Reactions: The compound can undergo photoreduction to form substituted benzopinacol.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include cyanide ions and a suitable solvent like liquid ammonia.

Reduction Reactions: Photoreduction typically requires UV light and a suitable solvent.

Major Products Formed:

Substitution Reactions: Substituted benzophenones.

Reduction Reactions: Substituted benzopinacol.

科学的研究の応用

Chemistry

4-Bromo-4'-methylbenzophenone serves as an essential intermediate in organic synthesis. It is utilized in:

- Synthesis of Complex Organic Molecules : The compound can undergo various reactions, including photoreduction, leading to the formation of substituted benzopinacol derivatives, which may exhibit different biological activities .

- Photochemical Studies : Research has shown that solvent polarity affects its photophysical behavior, influencing allowed transitions and spectral properties .

Biology

The compound has garnered attention for its potential biological activities:

- Antimicrobial Activity : Preliminary investigations indicate that this compound exhibits moderate antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) are summarized in the table below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest potential applications in developing antimicrobial agents .

Medicine

In medicinal chemistry, this compound is explored for:

- Pharmacological Properties : Its interactions with biological targets may influence metabolic processes within living organisms. The bromine atom enhances lipophilicity, potentially affecting absorption and distribution .

- Anticancer Research : Ongoing studies are investigating its ability to inhibit tumor growth through specific biochemical pathways, positioning it as a candidate for cancer treatment .

Photophysical Behavior Study

A study conducted at Oregon State University examined the effect of solvent polarity on the photophysical properties of this compound. The results indicated that:

- In polar solvents like ethanol, the number of allowed transitions increased compared to nonpolar solvents like methylcyclohexane.

- A blue shift was observed for the nπ* transition when switching from nonpolar to polar solvents, while a red shift occurred for the ππ* transition .

Antimicrobial Testing

Another case study focused on evaluating the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated moderate antibacterial activity, warranting further exploration into its mechanisms and potential clinical applications .

作用機序

The mechanism of action of 4-Bromo-4’-methylbenzophenone involves its ability to undergo photoreduction. When exposed to UV light, the compound absorbs photons, leading to the formation of excited states. These excited states can then undergo various chemical transformations, such as the reduction to benzopinacol . The molecular targets and pathways involved in these reactions are primarily related to the compound’s ability to absorb and transfer energy.

類似化合物との比較

Uniqueness: 4-Bromo-4’-methylbenzophenone is unique due to its specific substitution pattern, which imparts distinct chemical properties.

生物活性

4-Bromo-4'-methylbenzophenone (CAS Number: 76693-57-7) is an organic compound that belongs to the benzophenone family, characterized by its unique structure comprising a bromine atom and a methyl group attached to the benzophenone framework. This compound has garnered attention due to its diverse biological activities, particularly in the fields of photochemistry, medicinal chemistry, and environmental science.

Chemical Structure and Properties

The chemical structure of this compound is defined by the following features:

- Molecular Formula : C15H13BrO

- Molecular Weight : 305.17 g/mol

- Structural Features :

- A central carbonyl group (C=O)

- Two aromatic rings with substituents at para positions

This configuration significantly influences its chemical reactivity and photophysical properties, making it a subject of various studies.

Photophysical Properties

This compound exhibits notable photophysical properties , particularly through processes such as photoreduction . Upon exposure to UV light, it undergoes a reduction reaction that alters its structure and properties:

- Photoreduction : This process can lead to the formation of substituted benzopinacol derivatives, which may have different biological activities .

Interaction with Biological Targets

The compound's interactions with biological targets are influenced by its substituents:

- Bromine Atom : Enhances lipophilicity, potentially affecting absorption and distribution in biological systems.

- Methyl Group : Modulates the binding affinity towards various molecular targets, including enzymes and receptors.

Biological Activities

Recent studies have explored the biological activities of this compound, highlighting its potential in various applications:

- Antimicrobial Activity : Preliminary investigations suggest that this compound may exhibit antimicrobial properties, making it a candidate for further development in treating infections.

- Anticancer Properties : There is ongoing research into its potential as an anticancer agent, focusing on its ability to inhibit tumor growth through specific biochemical pathways .

Photochemical Studies

A study conducted at Oregon State University examined the effect of solvent polarity on the photophysical behavior of this compound. The findings indicated that:

- In polar solvents like ethanol, the number of allowed transitions increased compared to nonpolar solvents like methylcyclohexane. This suggests that solvent interactions can significantly influence the compound's photochemical properties .

Antimicrobial Testing

In another case study, researchers investigated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate moderate antibacterial activity, warranting further exploration into its mechanisms and potential applications in clinical settings .

Summary of Applications

The biological activity of this compound extends across multiple domains:

- Pharmaceutical Development : Investigated for its potential as a lead compound in drug discovery.

- Environmental Science : Studied for its photochemical behavior and implications in environmental degradation processes.

- Material Science : Used in synthesizing specialty chemicals with specific properties due to its unique reactivity profile.

特性

IUPAC Name |

(4-bromophenyl)-(4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO/c1-10-2-4-11(5-3-10)14(16)12-6-8-13(15)9-7-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYLHMBIFGKMXHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373718 | |

| Record name | 4-Bromo-4'-methylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76693-57-7 | |

| Record name | 4-Bromo-4'-methylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。